3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the nitro group and the aromatic substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The aromatic rings can participate in electrophilic substitution reactions.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aromatic rings can interact with biological macromolecules through π-π stacking interactions. The pyrazole ring can also form hydrogen bonds with target proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrazole: A simpler pyrazole derivative with fewer aromatic substituents.
4-nitro-1H-pyrazole: A pyrazole derivative with a nitro group but lacking the additional aromatic rings.
3,4-dimethylphenyl derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is unique due to its combination of multiple aromatic rings, a nitro group, and a pyrazole moiety
Properties
Molecular Formula |
C24H25N5O2 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[(4-nitropyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C24H25N5O2/c1-15-6-8-20(10-17(15)3)23-19(5)24(21-9-7-16(2)18(4)11-21)28(26-23)14-27-13-22(12-25-27)29(30)31/h6-13H,14H2,1-5H3 |
InChI Key |
DLFCTLNCPQVDNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CN3C=C(C=N3)[N+](=O)[O-])C4=CC(=C(C=C4)C)C)C)C |
Origin of Product |
United States |
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